2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid
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Overview
Description
2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid is an organic compound with the molecular formula C16H14BrNO4 It is a derivative of benzoic acid and contains a bromine atom, a methyl group, and a phenoxyacetamido group
Mechanism of Action
Target of Action
A structurally similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (cba), has been reported to inhibit tmem206 . TMEM206 is a protein that conducts Cl− ions across plasma and vesicular membranes .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Tmem206, a potential target, is involved in many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Result of Action
It’s known that inhibition of tmem206 can affect acid-induced cell death in certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the amidation of this intermediate with 2-aminobenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Chlorophenoxy)acetamido)benzoic acid
- 2-(2-(2-Fluorophenoxy)acetamido)benzoic acid
- 2-(2-(2-Iodophenoxy)acetamido)benzoic acid
Uniqueness
2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where bromine’s reactivity and interactions are advantageous .
Properties
IUPAC Name |
2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-7-14(12(17)8-10)22-9-15(19)18-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLZNEUYNMYWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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